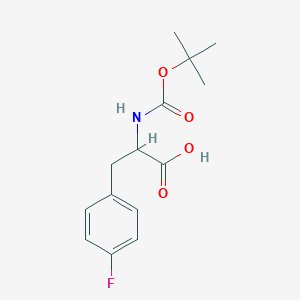

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is the N-formyl peptide receptor 3 (FPR3) . FPR3 is a G protein-coupled receptor involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .

Mode of Action

Boc-P-Fluoro-Dl-Phe-Oh interacts with its target, FPR3, by binding to it . This binding triggers a series of intracellular events that lead to the activation of immune cells . The compound’s interaction with FPR3 is so specific that the effects exerted by it on human umbilical vein endothelial cells (HUVECs) are fully suppressed by the G protein-coupled receptor inhibitor pertussis toxin, the FPR2/FPR3 antagonist WRW4, and by an anti-FPR3 antibody .

Biochemical Pathways

The interaction of Boc-P-Fluoro-Dl-Phe-Oh with FPR3 affects the biochemical pathways associated with immune cell recruitment and activation . .

Result of Action

The binding of Boc-P-Fluoro-Dl-Phe-Oh to FPR3 results in the activation of immune cells . This activation can lead to various molecular and cellular effects, depending on the specific immune response triggered.

Action Environment

The action, efficacy, and stability of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment . .

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known by its CAS number 129101-25-3, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.30 g/mol

- Purity : Typically above 95%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound can be attributed to its structural components, particularly the fluorinated phenyl group. Fluorine substitution in aromatic compounds often enhances lipophilicity and metabolic stability, which can lead to increased bioactivity. Research indicates that the presence of fluorine can significantly affect the interaction of compounds with biological targets, such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to inhibit certain cancer cell lines by inducing apoptosis and cell cycle arrest. The fluorophenyl moiety is believed to play a crucial role in enhancing the compound's affinity for cancer-related targets.

| Study | Findings |

|---|---|

| Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. | |

| Induced apoptosis in HepG2 liver cancer cells through mitochondrial pathways. |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| DPP-IV | Competitive | 8 µM |

Case Studies

- Breast Cancer Study : A study involving the administration of this compound showed a reduction in tumor size in xenograft models of breast cancer. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Diabetes Management : In vitro studies indicated that this compound could improve insulin sensitivity in adipocytes by inhibiting DPP-IV activity, leading to increased levels of active incretin hormones.

Safety and Toxicology

While the biological activities are promising, safety evaluations are critical. The compound exhibits moderate toxicity at higher concentrations, necessitating further studies to define safe dosage ranges.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈FNO₄

- Molecular Weight : 283.30 g/mol

- CAS Number : 129101-25-3

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating various chemical reactions without interference from the amine.

Pharmaceutical Applications

2.1 Anticancer Research

The compound has been studied for its potential role in developing new anticancer agents. Research indicates that derivatives of fluorophenylalanine can exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have shown that modifications of the Boc-protected amino acid can enhance the efficacy of peptide-based drugs targeting cancer cells, potentially leading to more effective therapies .

2.2 Drug Delivery Systems

The incorporation of 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid into drug delivery systems has been explored. Its ability to form stable conjugates with various therapeutic agents allows for controlled release mechanisms. This property is particularly valuable in designing targeted therapies that minimize side effects while maximizing therapeutic impact .

Peptide Synthesis

3.1 Solid-phase Peptide Synthesis (SPPS)

The compound is frequently used in solid-phase peptide synthesis as a protected amino acid. The Boc group protects the amine during the coupling reactions, allowing for the sequential addition of amino acids to form peptides. This method has been widely adopted in synthesizing bioactive peptides and proteins, which are crucial for drug development and research .

3.2 Case Study: Synthesis of Bioactive Peptides

A notable study involved synthesizing a peptide with antimicrobial properties using this compound as a key building block. The resulting peptide demonstrated significant activity against various bacterial strains, showcasing the compound's utility in creating therapeutically relevant peptides .

Biochemical Research

4.1 Enzyme Inhibition Studies

Research has also focused on the compound's role in enzyme inhibition studies. The fluorophenyl group enhances binding affinity to certain enzymes, making it a valuable tool in probing enzyme mechanisms and developing inhibitors that could serve as therapeutic agents .

4.2 Neuropharmacology

In neuropharmacological studies, derivatives of this compound have been investigated for their effects on neurotransmitter systems. The fluorine substitution is hypothesized to influence receptor binding profiles, potentially leading to novel treatments for neurological disorders .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Anticancer agents and drug delivery systems |

| Peptide Synthesis | Used as a protected amino acid in SPPS |

| Biochemical Research | Enzyme inhibition and neuropharmacology studies |

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSXRAUMLKRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373541 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79561-25-4 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.